ranatachykinin D
CAS No.: 135690-50-5
Cat. No.: VC0238358
Molecular Formula: C30H32O4
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135690-50-5 |
|---|---|
| Molecular Formula | C30H32O4 |
| Molecular Weight | 0 |
Introduction
Chemical Structure and Properties
Ranatachykinin D is an undecapeptide (11 amino acid peptide) with the sequence KPNPERFYAPM-NH2 (Lys-Pro-Asn-Pro-Glu-Arg-Phe-Tyr-Ala-Pro-Met-NH2) . The peptide possesses an amidated C-terminus, which is a characteristic feature of the tachykinin family and essential for biological activity.
Physicochemical Properties
Table 1: Key Physicochemical Properties of Ranatachykinin D
| Property | Value |
|---|---|
| CAS Number | 135690-50-5 |
| Molecular Formula | C62H93N17O15S |
| Molecular Weight | 1348.5 Da |
| Length | 11 amino acids |
| Physical Appearance | White to off-white powder |
| Solubility | Water-soluble |
| Polar Surface Area (PSA) | 510.71 Ų |
The molecular structure includes one methionine residue containing sulfur, multiple basic amino acids (lysine and arginine), and aromatic residues (phenylalanine and tyrosine), which contribute to its specific receptor binding properties .
Source and Discovery
Natural Source
Ranatachykinin D was isolated from the brain and gut tissues of the American bullfrog (Rana catesbeiana) . The ranatachykinins (RTKs), including RTK D, were named according to their source organism and their homology to the mammalian tachykinin peptide family .
Isolation History
Ranatachykinin D is part of a set of novel tachykinin-like peptides that were discovered during investigations of amphibian neuropeptides. The bullfrog has proven to be a rich source of bioactive peptides, and the discovery of ranatachykinins has contributed to our understanding of the evolutionary conservation of tachykinin signaling across vertebrate species .
Structural Characteristics
Secondary Structure
Like other members of the ranatachykinin family, RTK D likely adopts a helical conformation from the midregion to the C-terminus when in a membrane-mimetic environment. Studies on related ranatachykinins (RTKA, RTKB, and RTKC) using nuclear magnetic resonance (NMR) spectroscopy and molecular modeling have shown that these peptides display a helical structure from residues 4-10, with flexibility in the N-terminus .
Structure-Activity Relationship
The C-terminal region of tachykinins, including the conserved -Phe-X-Gly-Leu-Met-NH2 motif found in many mammalian tachykinins, is crucial for receptor binding and activation. Ranatachykinin D, with its C-terminal Met-NH2, shares this important structural feature, though with some sequence variations that may affect its receptor selectivity and potency .
Biological Activity
Receptor Interactions
Tachykinins typically interact with neurokinin receptors, primarily NK1, NK2, and NK3 receptors. Based on studies of other ranatachykinins, RTK D likely exhibits activity at the bullfrog substance P receptor (bfSPR), which is homologous to the mammalian NK1 receptor .
Physiological Functions
Tachykinins in amphibians, including ranatachykinins, are involved in several physiological processes:
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Neurological signaling: Tachykinin-like immunoreactivity has been observed in the dorsal horn of the frog spinal cord, suggesting a role in sensory processing and pain transmission .
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Smooth muscle contraction: Like other tachykinins, ranatachykinins may induce contraction of smooth muscle in various organ systems .
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Vascular effects: Tachykinins can influence blood vessel dilation and contribute to inflammatory responses .
Research Applications
Peptide Synthesis and Modification
Synthetic ranatachykinin D is commercially available for research purposes with high purity (>95%) . The peptide can be synthesized using standard solid-phase peptide synthesis techniques and is typically supplied as a trifluoroacetic acid (TFA) salt.
Pharmacological Studies
As a member of the tachykinin family, ranatachykinin D serves as a valuable tool for studying:
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Receptor binding and signaling: Understanding the structural requirements for neurokinin receptor activation .
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Evolutionary conservation of neuropeptide systems: Comparing amphibian and mammalian tachykinin signaling pathways .
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Structure-activity relationships: Determining how sequence variations affect biological activity by comparing the effects of different ranatachykinins .
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